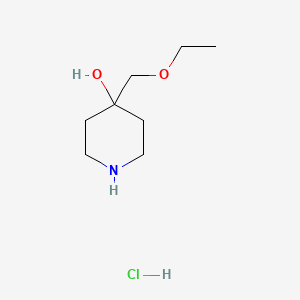
4-(Ethoxymethyl)piperidin-4-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethoxymethyl)piperidin-4-ol;hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)piperidin-4-ol;hydrochloride typically involves multi-step reactions. One common method includes the reaction of tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate with trifluoroacetic acid in dichloromethane at room temperature. The mixture is stirred for 0.5 hours, and the crude product is obtained after concentration .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves similar multi-step reactions with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethoxymethyl)piperidin-4-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, trifluoroacetic acid, and dichloromethane. The reactions are typically carried out at controlled temperatures ranging from 0°C to 50°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with trifluoroacetic acid in dichloromethane yields the crude product of 4-(Ethoxymethyl)piperidin-4-ol .
Aplicaciones Científicas De Investigación
4-(Ethoxymethyl)piperidin-4-ol;hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(Ethoxymethyl)piperidin-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 4-(Ethoxymethyl)piperidin-4-ol
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
Uniqueness
4-(Ethoxymethyl)piperidin-4-ol;hydrochloride is unique due to its specific structure and the presence of both ethoxymethyl and piperidin-4-ol groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H18ClNO2 |
|---|---|
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
4-(ethoxymethyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-11-7-8(10)3-5-9-6-4-8;/h9-10H,2-7H2,1H3;1H |
Clave InChI |
MVCMDDCAMGKMLK-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1(CCNCC1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13917419.png)
![6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13917422.png)

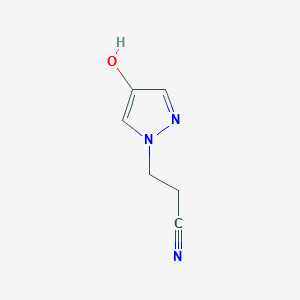

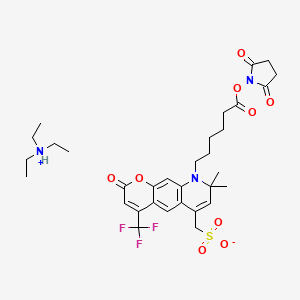
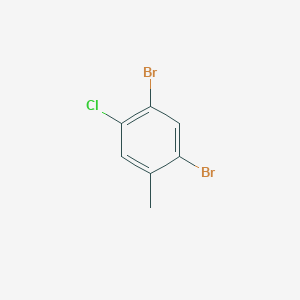
![3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid](/img/structure/B13917460.png)
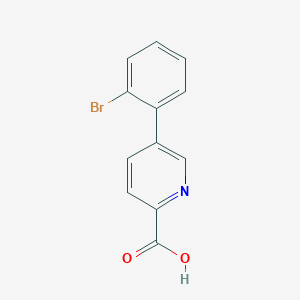



![2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B13917505.png)
